Methyl Orsellinate

Inflammation Enzymology Natural Product Pharmacology

Methyl Orsellinate is a monomeric phenolic ester with a defined 5-LOX IC50 of 59.6 μM and low intrinsic cytotoxicity. It serves as a critical reference standard for SAR studies, as generic substitution with ethyl or n-butyl analogs can alter cytotoxic potency by over 7-fold. Procure for benchmarking tenuiorin (IC50 41.6 μM), as a negative control in cancer assays, or as a phytotoxic lead.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 3187-58-4
Cat. No. B104450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Orsellinate
CAS3187-58-4
Synonyms6-Methyl-β-resorcylic Acid Methyl Ester;  2,4-Dihydroxy-6-methylbenzoic Acid Methyl Ester;  Methyl 2,4-Hydroxy-6-methylbenzoate;  Methyl 6-Methyl-β-resorcylate;  Methyl o-Orsellinate;  Methyl Orsellinate;  Orsellinic Acid Methyl Ester;  Orsellinic Acid Mono
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)OC)O)O
InChIInChI=1S/C9H10O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4,10-11H,1-2H3
InChIKeyNCCWCZLEACWJIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Methyl Orsellinate (CAS 3187-58-4): A Differentiated Orcinol Derivative for Targeted Enzyme Inhibition and Antimicrobial Research


Methyl orsellinate (methyl 2,4-dihydroxy-6-methylbenzoate) is a naturally occurring orcinol derivative classified as a p-hydroxybenzoic acid alkyl ester [1]. It is a monomeric lichen metabolite found in various species, including Peltigera leucophlebia and Stereocaulon alpinum [2][3]. This compound is recognized for its phytotoxic and antifungal properties and has been identified as a moderate inhibitor of 5-lipoxygenase (5-LOX) and protein tyrosine phosphatase 1B (PTP1B) [4][5].

Methyl Orsellinate (CAS 3187-58-4): Why In-Class Analogs Cannot Be Interchanged Without Quantitative Validation


Substituting methyl orsellinate with structurally similar orcinol derivatives or other orsellinate esters is not scientifically justifiable without specific comparative data. The biological activity of this compound class is exquisitely sensitive to structural modifications. For example, the length of the ester alkyl chain directly influences lipophilicity, which in turn dictates cytotoxic potency and selectivity across different cancer cell lines [1]. Furthermore, the oligomeric state—monomer vs. trimer—drastically alters the compound's ability to inhibit enzymes like PTP1B and 5-LOX, and determines whether it exhibits any antiproliferative activity [2][3]. Therefore, procurement decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions.

Methyl Orsellinate (CAS 3187-58-4): Head-to-Head Quantitative Evidence vs. Closest Analogs


5-Lipoxygenase (5-LOX) Inhibition: Methyl Orsellinate vs. Tenuiorin

In a direct head-to-head comparison using the same in vitro assay, the monomer methyl orsellinate was a less potent 5-LOX inhibitor than its trimeric counterpart, tenuiorin [1]. This quantifies the impact of oligomerization on target engagement.

Inflammation Enzymology Natural Product Pharmacology

PTP1B Inhibition: Methyl Orsellinate vs. Gyrophoric Acid and Lecanoric Acid

Methyl orsellinate exhibits significantly weaker inhibition of PTP1B compared to the related depsides gyrophoric acid and lecanoric acid, as demonstrated in a direct comparative study [1]. This establishes a clear potency hierarchy.

Diabetes Obesity Metabolic Disease Enzyme Inhibition

Antiproliferative Activity: Methyl Orsellinate vs. Tenuiorin and Other Orsellinate Esters

Methyl orsellinate exhibits no detectable antiproliferative activity, a property that differentiates it from its trimeric analog tenuiorin and longer-chain orsellinate esters [1][2].

Cancer Research Cytotoxicity Oncology

Insecticidal Contact Toxicity: Methyl Orsellinate vs. Sparassol and DMB

Among three related compounds tested for contact toxicity against Drosophila suzukii, methyl orsellinate exhibited intermediate potency, being stronger than sparassol but weaker than DMB [1]. This illustrates a clear structure-activity relationship for this application.

Agricultural Chemistry Pest Control Entomology

Antimicrobial Activity: Methyl Orsellinate vs. Common Preservatives

The antimicrobial activity of methyl orsellinate and a mixture of methyl and ethyl orsellinates was found to be superior to that of the commonly used preservative agents methyl and propyl p-hydroxybenzoates (parabens) and was comparable to that of chlorocresol [1].

Antimicrobial Agents Microbiology Preservation

Cytotoxic Selectivity: Methyl Orsellinate vs. Ethyl and n-Butyl Orsellinates

Cytotoxic activity among orsellinate esters increases with alkyl chain length. While methyl orsellinate shows minimal activity (IC50 > 50 μg/mL), ethyl orsellinate exhibits selective activity against HEp-2 cells, and n-butyl orsellinate demonstrates potent, broad-spectrum activity across multiple cell lines [1].

Cancer Research Cytotoxicity Selectivity Structure-Activity Relationship

Methyl Orsellinate (CAS 3187-58-4): Evidence-Backed Research and Industrial Applications


Inflammation Research: As a Defined Moderate 5-LOX Inhibitor Control

Researchers studying the 5-lipoxygenase pathway can utilize methyl orsellinate as a moderate inhibitor with an established IC50 of 59.6 μM. This provides a quantifiable benchmark to compare against more potent analogs like tenuiorin (IC50 = 41.6 μM) or to use as a tool compound for probing structure-activity relationships around the orcinol scaffold [1].

Metabolic Disease Research: As a Low-Potency PTP1B Inhibitor Control

In the context of type 2 diabetes and obesity research targeting PTP1B, methyl orsellinate serves as a well-characterized, low-potency inhibitor (IC50 = 277 ± 8.6 μM). This makes it an ideal negative or low-activity control when evaluating the effects of more potent PTP1B inhibitors like gyrophoric acid (IC50 = 3.6 μM) or lecanoric acid (IC50 = 31 μM) [2].

Preservative Development: As a High-Potency Natural Antimicrobial Scaffold

Formulation scientists developing natural preservatives can leverage the proven antimicrobial activity of methyl orsellinate, which has been shown to be superior to common parabens. This compound serves as a potent natural scaffold or a direct active ingredient in applications where broad-spectrum antimicrobial activity is required without the use of synthetic preservatives [3].

Agrochemical Research: As an Intermediate-Tier Insecticidal Lead Compound

For agrochemical discovery programs targeting pests like Drosophila suzukii, methyl orsellinate represents an intermediate-potency lead compound within its structural class. It offers a defined benchmark for SAR studies, positioned between the weaker sparassol and the more potent DMB, allowing researchers to systematically explore chemical modifications to optimize insecticidal activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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